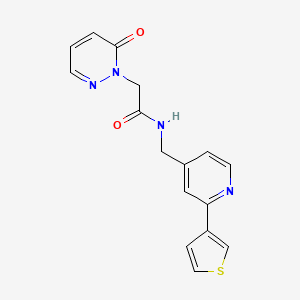
2-(6-oxopyridazin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-(6-oxopyridazin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, is a chemical entity that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, these papers discuss related structures and their synthesis, biological evaluation, and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds involves the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, as described in the first paper. The synthesis process includes the exploration of different N-acyl, N-alkyl, and amino functions, with the introduction of alkyl and aryl substituents using racemic or chiral amino acids . Although the exact synthesis route for the compound of interest is not detailed, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be characterized by spectroscopic methods and confirmed by X-ray crystallography, as mentioned in the second paper . This approach would be essential for determining the precise molecular configuration of the compound of interest, ensuring that the correct isomers are identified and that the structure-activity relationship is well understood.
Chemical Reactions Analysis
Chemical oxidation of acetamide derivatives can lead to the formation of various products, as shown in the second paper . The oxidation reactivity channels for these compounds depend on the oxidant and reaction conditions, which can result in different products in varying amounts. This information is crucial for understanding the chemical behavior of the compound of interest under oxidative conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are not directly discussed in the provided papers. However, the general properties of such compounds can be inferred from their structural characteristics, such as solubility, melting point, and stability, which are typically influenced by the functional groups present in the molecule. The compound's reactivity, as well as its potential biological activity, can be hypothesized based on the properties of similar structures discussed in the papers .
Relevant Case Studies
The papers provided do not include case studies directly related to the compound of interest. However, the first paper discusses the biological evaluation of related compounds as opioid kappa agonists, with one compound exhibiting potent analgesic effects in a mouse model . This suggests that the compound of interest could also be evaluated for similar biological activities, providing a potential case study for its pharmacological profile.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Development
This compound is integral to synthesizing a new class of derivatives with potential pharmaceutical applications. For instance, Ibrahim et al. (2014) detailed the synthesis of a novel class of pyridazin-3-one derivatives, showcasing the compound's role in creating fused azines and various derivatives through reactions with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid, leading to high yields of pyridazin-3-one derivatives (Ibrahim & Behbehani, 2014). This synthesis pathway underscores the compound's utility in generating structurally diverse molecules for further pharmacological evaluation.
Antimicrobial and Antifungal Activities
Compounds synthesized from this chemical have shown promising antimicrobial and antifungal activities. Hossan et al. (2012) synthesized pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests the potential of derivatives of 2-(6-oxopyridazin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide in developing new antimicrobial agents.
Molecular Docking and In Vitro Screening
Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. This research highlighted moderate to good binding energies of the ligands on the target protein, indicating the compound's relevance in drug discovery and development (Flefel et al., 2018). The study also showed antimicrobial and antioxidant activities of these compounds, suggesting their potential in treating various diseases.
Insecticidal Activities
Fadda et al. (2017) utilized the compound as a precursor for synthesizing various heterocycles with potential insecticidal activities against the cotton leafworm, Spodoptera littoralis. The research demonstrated the compound's versatility in generating derivatives that could be explored for agricultural applications, particularly in pest control (Fadda et al., 2017).
Wirkmechanismus
Target of Action
The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The thyroid hormone receptor β plays a crucial role in the regulation of lipid levels in the liver .
Mode of Action
The compound acts as a highly selective agonist for the thyroid hormone receptor β . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the thyroid hormone receptor β, activating it.
Result of Action
The activation of the thyroid hormone receptor β by the compound results in changes to lipid levels. Specifically, the compound is in clinical trials for the treatment of dyslipidemia , a condition characterized by an abnormal amount of lipids in the blood.
Eigenschaften
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(10-20-16(22)2-1-5-19-20)18-9-12-3-6-17-14(8-12)13-4-7-23-11-13/h1-8,11H,9-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLFCNNMYCEEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


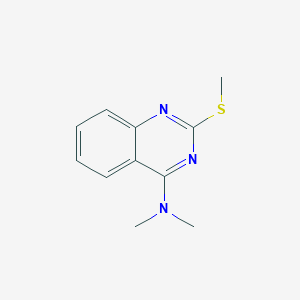
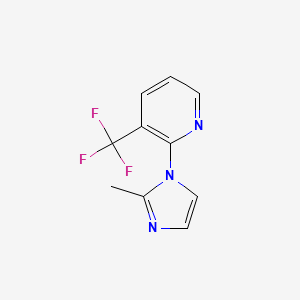
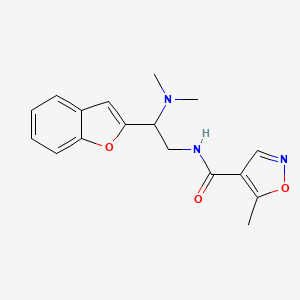

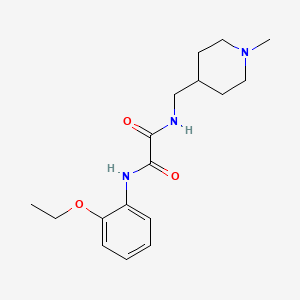
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/no-structure.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2530951.png)
![2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2530952.png)

![3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530957.png)
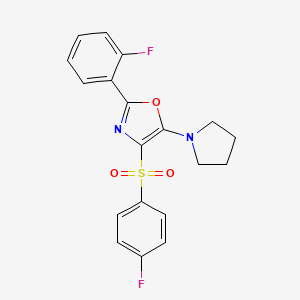
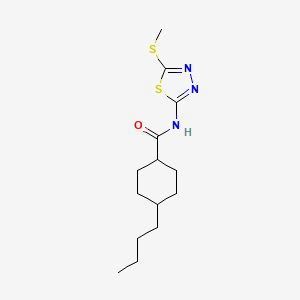
![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2530961.png)